molecular formula C8H16N2 B6155576 2-cyclopropyl-1-methylpiperazine CAS No. 1342567-01-4

2-cyclopropyl-1-methylpiperazine

Cat. No.: B6155576
CAS No.: 1342567-01-4
M. Wt: 140.2
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Description

2-Cyclopropyl-1-methylpiperazine is a chemical compound with the molecular formula C8H16N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is used in various fields, including pharmaceuticals and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-1-methylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenated compounds can be used for nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

2-Cyclopropyl-1-methylpiperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological targets.

    Medicine: This compound is explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-methylpiperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction can result in hyperpolarization of nerve endings, leading to effects such as flaccid paralysis in certain organisms .

Comparison with Similar Compounds

    1-Cyclopropyl-2-methylpiperazine: This compound has a similar structure but with the cyclopropyl group at a different position.

    2-Methylpiperazine: Another similar compound with a methyl group instead of a cyclopropyl group.

Uniqueness: 2-Cyclopropyl-1-methylpiperazine is unique due to the presence of both a cyclopropyl group and a methyl group on the piperazine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives.

Properties

CAS No.

1342567-01-4

Molecular Formula

C8H16N2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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